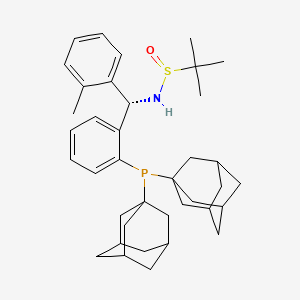
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It features a unique structure with adamantane groups, a phosphino group, and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the use of organometallic catalysts for the formation of the key intermediates. For example, palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, are often employed to construct the biaryl framework
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of alternative catalysts, such as nickel, can be considered to reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to remove the sulfinamide group.
Substitution: The adamantane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfonamide, while substitution reactions can introduce various functional groups into the adamantane moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as cross-coupling and hydrogenation .
Biology and Medicine
Its adamantane groups are known for their antiviral properties, making it a potential candidate for antiviral drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of high-performance catalysts for chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphino group can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The adamantane groups enhance the compound’s stability and bioavailability, while the sulfinamide moiety can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(o-tolyl)phosphine: Another organophosphorus compound used in catalysis.
o-Tolyl benzonitrile: A building block for the synthesis of various pharmaceuticals.
Uniqueness
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphino, and sulfinamide groups. This unique structure provides enhanced stability, catalytic activity, and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C38H52NOPS |
|---|---|
Molekulargewicht |
601.9 g/mol |
IUPAC-Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-25-9-5-6-10-32(25)35(39-42(40)36(2,3)4)33-11-7-8-12-34(33)41(37-19-26-13-27(20-37)15-28(14-26)21-37)38-22-29-16-30(23-38)18-31(17-29)24-38/h5-12,26-31,35,39H,13-24H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m0/s1 |
InChI-Schlüssel |
QDVYXCRHYAMNNR-ZPABIEPUSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




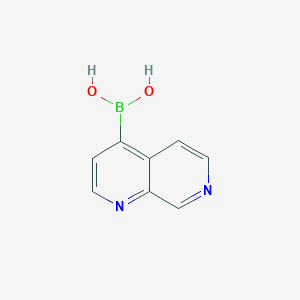
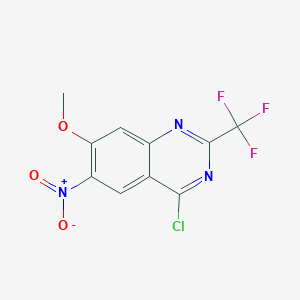
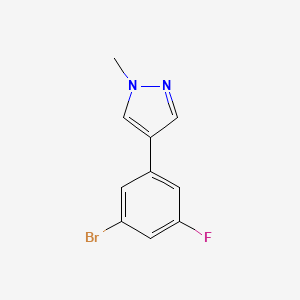
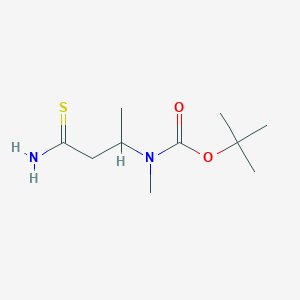
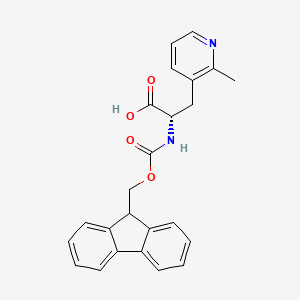
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)
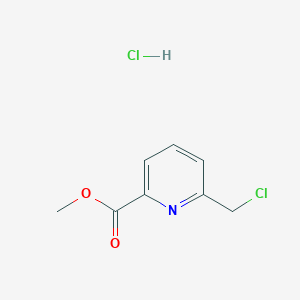
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)


![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
